4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, contributing to their potential therapeutic effects .
Mode of Action
The compound might interact with its targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
The compound could potentially influence several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline . These factors could include pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 4-fluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) and iodine (I2) in methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: Similar structure but with a chloro and methoxy substituent.
5-fluoro-1-methyl-pyrazol-4-yl: Another pyrazole derivative with a fluorine atom.
Uniqueness
4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific combination of a fluorine atom, a pyrazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGNKJGNZIGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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